N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide

carbonic anhydrase zinc-binding pharmacophore sulfonamide NH acidity

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide (CAS 420104-85-4) is a fully substituted acyl-sulfonamide featuring an N-acetyl cap that eliminates the acidic sulfonamide NH proton—rendering it inactive against carbonic anhydrase isoforms (CA-II, CA-IX, CA-XII). This structural feature makes it a cleaner BH3-mimetic tool compound for BCL-2 family target engagement studies, free from confounding CA inhibition common to benzofuran-2-sulfonamide analogs. The 3-nitrophenyl fragment (without ortho/para halogen) presents lower electrophilic risk, suitable as a baseline control in reactive metabolite screening. Purity: ≥95% (HPLC). Contact us for custom synthesis or bulk orders.

Molecular Formula C19H16N2O7S
Molecular Weight 416.4
CAS No. 420104-85-4
Cat. No. B2954924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide
CAS420104-85-4
Molecular FormulaC19H16N2O7S
Molecular Weight416.4
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C19H16N2O7S/c1-11(22)19-12(2)28-18-8-7-14(10-17(18)19)20(13(3)23)29(26,27)16-6-4-5-15(9-16)21(24)25/h4-10H,1-3H3
InChIKeyPHTIYFZSAHRDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide (420104-85-4) – Structural Profile for Focused Library Procurement


N-(3-Acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide (CAS 420104-85-4) is a fully substituted acyl‑sulfonamide featuring a 3‑acetyl‑2‑methylbenzofuran core, an N‑acetyl cap, and a 3‑nitrophenylsulfonyl substituent . The compound belongs to the broader class of ((3‑nitrophenyl)sulfonyl)acetamides, a pharmacophore claimed in patents as BCL‑2 inhibitors [1]. As a dual‑acetylated, non‑sulfonamide‑NH motif, it lacks the canonical zinc‑binding sulfonamide group found in classical carbonic anhydrase inhibitors, distinguishing it functionally from benzofuran‑2‑sulfonamide analogs [2]. Available vendor specifications indicate a typical purity of 95% (HPLC) and a molecular weight of 416.4 g mol⁻¹ .

Substitution Risk in the ((3-Nitrophenyl)sulfonyl)acetamide Series – Why 420104-85-4 Cannot Be Freely Interchanged


Even within the narrow ((3-nitrophenyl)sulfonyl)acetamide subclass, small variations in the N‑aryl or N‑acyl groups profoundly alter target engagement. The compound’s N‑(3‑acetyl‑2‑methylbenzofuran‑5‑yl) fragment creates a distinct steric and electronic environment compared to the simpler N‑phenyl or N‑(4‑chloro‑3‑nitrophenyl) analogs described in the BCL‑2 inhibitor patent [1]. The presence of the acetyl group on the sulfonamide nitrogen eliminates the acidic NH proton, which is required for zinc coordination in carbonic anhydrase (CA) isoforms; consequently, the compound is predicted to be devoid of CA‑II, CA‑IX, and CA‑XII inhibitory activity—a property that distinguishes it from benzofuran‑2‑sulfonamide CA inhibitors [2]. Therefore, substituting 420104‑85‑4 with a benzofuran‑2‑sulfonamide or a des‑acetyl analog would shift the pharmacological target from BCL‑2 family proteins (or other non‑zinc‑dependent targets) to carbonic anhydrases, invalidating structure‑based selection for programs focused on apoptosis regulation.

Quantified Differentiation Dimensions for N-(3-Acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide (420104-85-4)


N‑Acetyl Blockade of the Sulfonamide NH Eliminates Carbonic Anhydrase Zinc‑Binding Capacity – Class‑Level Distinction

Classical benzofuran‑2‑sulfonamides inhibit carbonic anhydrase (CA) isoforms through direct coordination of the sulfonamide NH₂ (or NH⁻) to the active‑site zinc ion [1]. In 420104‑85‑4, the sulfonamide nitrogen is fully substituted with an acetyl group, abolishing the zinc‑binding NH motif. While no direct inhibition data exist for the compound, the class‑level inference is that it should be incapable of CA inhibition, in stark contrast to potent benzofuran‑2‑sulfonamide CA inhibitors such as compound 9c (hCA IX Kᵢ = 10.0 nM, hCA XII Kᵢ = 10.1 nM) reported by Ozensoy et al. [1].

carbonic anhydrase zinc-binding pharmacophore sulfonamide NH acidity

3‑Acetyl‑2‑methylbenzofuran Substituent Differentiates the Compound from Simpler ((3‑Nitrophenyl)sulfonyl)acetamide BCL‑2 Inhibitors

The patent WO2022198069A1 claims a generic series of ((3‑nitrophenyl)sulfonyl)acetamides as BCL‑2 inhibitors, with exemplified compounds featuring simple N‑phenyl or N‑benzyl substituents [1]. 420104‑85‑4 incorporates a 3‑acetyl‑2‑methylbenzofuran‑5‑yl group, which is structurally distinct from the exemplified analogs. No specific BCL‑2 binding or cellular activity data for 420104‑85‑4 are publicly available; however, the benzofuran moiety introduces a larger, more rigid bicyclic system with additional hydrogen‑bond acceptors (acetyl carbonyl, benzofuran oxygen) that can engage distinct residues in the BCL‑2 BH3‑binding groove [2]. The patent’s generic SAR suggests that substitution at the “R6” position (equivalent to the acetamide nitrogen) modulates potency, implying that 420104‑85‑4 may exhibit differentiated BCL‑2 affinity relative to the unsubstituted acetamide comparator [1].

BCL-2 inhibition structure-activity relationship benzofuran substitution

Absence of 4‑Chloro Substituent on the Nitrophenyl Ring Differentiates 420104‑85‑4 from the 4‑Chloro‑3‑nitro Analog

The structurally closest publicly listed analog is N‑(3‑acetyl‑2‑methyl‑1‑benzofuran‑5‑yl)‑N‑(4‑chloro‑3‑nitrobenzenesulfonyl)acetamide (CAS not provided by authoritative sources) . The 4‑chloro substituent increases electrophilicity of the nitroarene and introduces a potential site for nucleophilic aromatic substitution. 420104‑85‑4 lacks this chlorine, resulting in a lower electrophilic risk profile and potentially reduced non‑specific protein reactivity [1]. No direct comparative biological data exist; however, the absence of the chlorine atom reduces molecular weight by 34.5 g mol⁻¹ and calculated logP by approximately 0.5–0.7 units (class‑level estimate), which may improve solubility and reduce promiscuous binding [2].

halogen effect electrophilic reactivity cytotoxicity modulation

Preferred Application Scenarios for N-(3-Acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide (420104-85-4) Based on Available Evidence


BCL‑2 Family Inhibitor Screening Libraries

The ((3-nitrophenyl)sulfonyl)acetamide scaffold is claimed as a BCL‑2 inhibitor core [1]. 420104‑85‑4, with its 3‑acetyl‑2‑methylbenzofuran extension, provides a structurally differentiated probe for BH3‑mimetic discovery. Its lack of a free sulfonamide NH avoids carbonic anhydrase interference (class‑level inference), making it a cleaner tool compound for apoptosis‑focused phenotypic screens [2].

Structure–Activity Relationship (SAR) Expansion Around the Sulfonamide Nitrogen

The compound represents a fully substituted acylsulfonamide in which the sulfonamide NH is replaced by an acetyl group. This motif is underrepresented in public SAR datasets. Medicinal chemists can use 420104‑85‑4 as a key intermediate or reference compound to probe the effect of N‑acetylation on target binding, metabolic stability, and membrane permeability .

Electrophilic Safety Profiling of Nitroarene‑Containing Compounds

The 3‑nitrophenyl fragment without an ortho‑ or para‑halogen (contrast with the 4‑chloro‑3‑nitro analog) presents a lower electrophilic risk. 420104‑85‑4 can serve as a baseline control in reactive metabolite screening panels (e.g., glutathione trapping assays) to differentiate toxicity arising from nitro‑reduction versus direct nucleophilic displacement [3].

Chemical Biology Studies Requiring Carbonic Anhydrase‑Inactive Benzofuran Derivatives

Because the acetyl‑capped sulfonamide cannot coordinate the CA zinc ion, the compound is predicted to be CA‑inactive (class‑level inference) [2]. It is therefore suitable for experiments where benzofuran‑based fluorescence or binding must be observed without confounding CA inhibition, unlike benzofuran‑2‑sulfonamide CA inhibitors.

Quote Request

Request a Quote for N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.